2-(2-Methoxy-phenylhydrazono)-propionic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

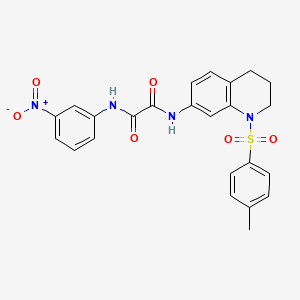

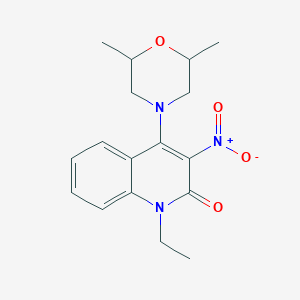

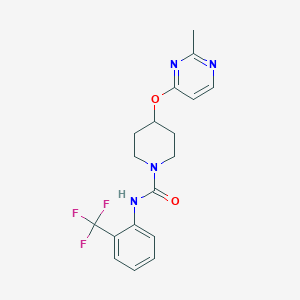

“2-(2-Methoxy-phenylhydrazono)-propionic acid ethyl ester” is a complex organic compound. It contains a methoxy group (-OCH3), a phenylhydrazono group (C6H5N=NH), and an ethyl ester group (-COOC2H5). The presence of these functional groups suggests that this compound may have interesting chemical properties .

Synthesis Analysis

While the exact synthesis pathway for this compound is not available, it might involve the reaction of an appropriate 2-methoxyphenylhydrazine with an ethyl propionate under suitable conditions . The synthesis of similar compounds often involves the use of coupling reactions, condensation reactions, or substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenylhydrazono group suggests that there might be a degree of conjugation in the molecule, which could affect its chemical reactivity and physical properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the ester group might undergo hydrolysis, transesterification, or reduction reactions. The phenylhydrazono group might participate in oxidation reactions or act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications

Condensation Reactions and Chemical Properties

- Condensation with Active Methylene Reagents : A study by Al-Mousawi & El-Apasery (2012) explored condensation reactions of related compounds, leading to the formation of various esters and demonstrating potential pathways for chemical synthesis involving similar structures.

Stability and Degradation

- Stability Analysis : Pretzer & Repta (1987) conducted a study on the stability and degradation of derivatives of similar compounds, shedding light on the structural features that contribute to their stability, which is crucial in understanding the chemical behavior of 2-(2-Methoxy-phenylhydrazono)-propionic acid ethyl ester (Pretzer & Repta, 1987).

Analytical and Synthetic Applications

- Chiral Resolving Agent : Ichikawa et al. (2003) synthesized a compound closely related to 2-(2-Methoxy-phenylhydrazono)-propionic acid ethyl ester as a novel chiral resolving agent, which could suggest similar potential applications for the compound (Ichikawa, Ono, & Harada, 2003).

- Synthesis of Phenylacetic Acid : Research by Mi (2006) on the synthesis of related compounds provides insights into synthetic pathways that could be applicable for 2-(2-Methoxy-phenylhydrazono)-propionic acid ethyl ester (Mi, 2006).

Pharmacological Properties

- Cancer Chemoprevention : A study by Curini et al. (2006) on a related compound, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, highlights its potential as a chemopreventive agent against various types of cancer. This implies that 2-(2-Methoxy-phenylhydrazono)-propionic acid ethyl ester might also possess significant pharmacological properties (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).

Conformational Analysis

- Conformational Study : Research by Matsumoto et al. (2007) on methyl 2-methyl-2-(1-naphthyl)propionate, a structurally similar compound, provides valuable insights into the conformational preferences, which could be applicable in understanding the behavior of 2-(2-Methoxy-phenylhydrazono)-propionic acid ethyl ester (Matsumoto, Kinoshita, Kasai, Kuwahara, & Watanabe, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-7-5-6-8-11(10)16-3/h5-8,14H,4H2,1-3H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTVEHQEMFNIMQ-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=CC=C1OC)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)

![2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2953998.png)

![N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2953999.png)

![8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2954000.png)

![N-benzyl-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2954008.png)

![N-(4-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2954014.png)